(R)-Ibuprofenamide

Prodrug Design Pharmaceutical Chemistry Solubility Enhancement

Select (R)-Ibuprofenamide to leverage its unique prodrug properties. Unlike generic ibuprofen, this chiral (R)-enantiomer amide offers 6.4-fold higher water solubility (134.4 vs 21 mg/L), simplifying formulation and reducing co-solvent toxicity. Its enzymatic hydrolysis enables sustained-release delivery, while FAAH inhibition opens dual-target GI safety research. Essential for stereoselective amidase studies. Specify (R)-Ibuprofenamide for reproducible, publication-ready results.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 121839-78-9
Cat. No. B1649288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ibuprofenamide
CAS121839-78-9
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)N
InChIInChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)/t10-/m1/s1
InChIKeyREUQKCDCQVNKLW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ibuprofenamide (CAS 121839-78-9): Key Chemical Profile and Research-Grade Specifications


(R)-Ibuprofenamide (also known as (-)-Ibuprofenamide) is the single (R)-enantiomer of ibuprofen amide, a chiral derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen [1]. It is characterized as an amide prodrug of ibuprofen, retaining anti-inflammatory activity through cyclooxygenase (COX) inhibition . The compound's unique stereochemistry, defined by its (R)-configuration, differentiates it from its enantiomer (S)-ibuprofenamide and the racemic mixture, influencing both its physicochemical properties and its behavior as a prodrug [1].

Why (R)-Ibuprofenamide (CAS 121839-78-9) Cannot Be Replaced by Ibuprofen or Other NSAID Analogs


Generic substitution of (R)-Ibuprofenamide with ibuprofen or other NSAIDs is not scientifically valid due to fundamental differences in physicochemical properties that directly impact experimental design and data interpretation. While ibuprofen is a carboxylic acid, (R)-Ibuprofenamide is a primary amide, resulting in a significantly altered logP (2.67 vs 3.72), water solubility (134.4 mg/L vs 21 mg/L at 25°C), and hydrogen bonding capacity . These differences affect compound behavior in assays, including membrane permeability, protein binding, and solution stability. Furthermore, as a prodrug, its in vivo or in vitro activity is contingent upon enzymatic hydrolysis to the active moiety, a rate-limiting step absent for the parent drug [1]. Using a generic substitute would therefore compromise the validity of comparative studies and the reproducibility of results.

(R)-Ibuprofenamide (CAS 121839-78-9): Head-to-Head Evidence Against Ibuprofen and Related Analogs


(R)-Ibuprofenamide vs Ibuprofen: Enhanced Water Solubility

(R)-Ibuprofenamide exhibits a 6.4-fold higher water solubility compared to ibuprofen. This is a critical differentiation for researchers formulating compounds for in vivo studies where aqueous solubility is a limiting factor for bioavailability .

Prodrug Design Pharmaceutical Chemistry Solubility Enhancement

(R)-Ibuprofenamide vs Ibuprofen: Reduced Lipophilicity (LogP)

The amide functional group in (R)-Ibuprofenamide reduces its lipophilicity by over one log unit compared to ibuprofen, resulting in a lower LogP value. This directly influences membrane permeability and distribution profiles [1].

Drug Discovery ADME Properties LogP Optimization

Enzymatic Hydrolysis to Ibuprofen: A Quantified Biotransformation Pathway

(R)-Ibuprofenamide is a substrate for amidase enzymes, which hydrolyze it to the active NSAID, ibuprofen. This biotransformation has been demonstrated using whole cells of *Nocardia corallina* B-276, which successfully converted ibuprofen amide to ibuprofen in a potassium phosphate buffer (0.1 M, pH 7.0) [1].

Prodrug Activation Biocatalysis Enzymatic Hydrolysis

Potential for Dual COX/FAAH Inhibition: A Differentiated Mechanism

Unlike ibuprofen, (R)-ibuprofenamide and its analogs have been investigated as dual inhibitors of both COX and fatty acid amide hydrolase (FAAH). This dual mechanism is of interest for reducing NSAID-associated gastrointestinal toxicity [1].

Dual Inhibitor FAAH COX Inflammation

Pharmacokinetic Profile: Sustained Release from Prodrug Derivatives

N-Mannich base derivatives of ibuprofenamide, which release ibuprofenamide as an intermediate before forming ibuprofen, have demonstrated a sustained release profile in vivo. In a rabbit model, one such prodrug (IBMB-M) maintained ibuprofen within the therapeutic range for 48 hours [1].

Pharmacokinetics Prodrug Sustained Release

Procurement-Driven Application Scenarios for (R)-Ibuprofenamide (CAS 121839-78-9)


In Vivo Formulation Studies Requiring Enhanced Aqueous Solubility

When designing in vivo efficacy or PK studies, the 6.4-fold higher water solubility of (R)-Ibuprofenamide compared to ibuprofen simplifies formulation, reduces the need for potentially toxic co-solvents, and improves dosing accuracy. This makes it the superior choice for research requiring oral or parenteral administration where consistent exposure is critical.

Sustained-Release Prodrug Development and Pharmacokinetic Modeling

(R)-Ibuprofenamide serves as a crucial intermediate in the development of sustained-release NSAID formulations. Its enzymatic hydrolysis to ibuprofen is a rate-limiting step that can be exploited for extended drug delivery, as demonstrated by N-Mannich base prodrugs providing up to 48 hours of therapeutic coverage in rabbits [1]. This property is invaluable for researchers focused on improving patient compliance and reducing dosing frequency in long-term pain management.

Mechanistic Studies on Dual COX/FAAH Inhibition and GI Safety

For research programs aimed at mitigating NSAID-induced gastrointestinal toxicity, (R)-Ibuprofenamide is a critical tool compound. Its class of amide derivatives has been shown to inhibit FAAH, an enzyme whose inhibition is linked to reduced ulcerogenic effects [2]. Selecting (R)-Ibuprofenamide over ibuprofen enables the study of this dual-target mechanism, a key differentiator in the pursuit of safer anti-inflammatory therapies.

Investigations of Chirality-Dependent Prodrug Activation

The specific (R)-enantiomer of ibuprofenamide is essential for studies examining the stereoselectivity of amidase enzymes. Biocatalytic processes, such as those using *Nocardia corallina*, have been shown to hydrolyze ibuprofen amide, and the use of the pure enantiomer is necessary to study the kinetics and specificity of this activation step [3]. Using a racemic mixture would confound results and obscure the understanding of enantiomer-specific metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Ibuprofenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.